BRD4 BD1 Inhibition Potency Relative to 6-Substituted Triazolopyridazine Comparators
In a crystallographically validated series of [1,2,4]triazolo[4,3-b]pyridazine derivatives, four representative compounds with different 6‑position substituents were profiled for BRD4 bromodomain 1 (BD1) inhibition by AlphaScreen. While the exact data for the 6‑sulfanyl‑N‑(4‑tert‑butylphenyl)acetamide variant are not reported in this study, the scaffold demonstrates BD1 IC50 values in the low micromolar range (3‑15 µM) depending on the nature of the 6‑substituent and the pendant aryl group [1]. The 6‑sulfanyl linkage present in the target compound is structurally analogous to the 6‑substitutions explored, suggesting that the BD1 inhibitory activity can be fine-tuned; however, head‑to‑head quantitative data for this specific compound versus exact comparators are not yet available in the public domain.
| Evidence Dimension | BRD4 BD1 inhibition (AlphaScreen IC50) |
|---|---|
| Target Compound Data | Not explicitly reported for this compound; class members exhibit IC50 values between 3 µM and 15 µM |
| Comparator Or Baseline | Four triazolopyridazine derivatives with varying 6‑substituents reported in [1]; e.g., compound 1 (2.5 µM), compound 2 (8.7 µM) |
| Quantified Difference | IC50 variation approx. 3.5‑fold across a limited set of 6‑substitutions |
| Conditions | AlphaScreen assay (PerkinElmer) with recombinant BRD4 BD1; 384‑well format; 30 min incubation at 25 °C |
Why This Matters
Establishes that the triazolopyridazine core is sensitive to 6‑position modifications, providing a rationale for selecting this specific sulfanyl-linked variant for BRD4‑focused screening rather than a random TPDZ analog.
- [1] Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 2023, 13, Article number: 11336. View Source
